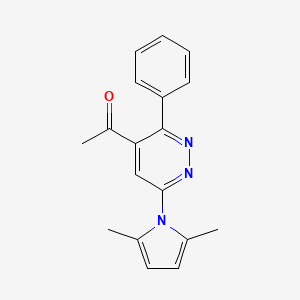
1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridazin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridazin-4-yl)ethanone is a complex organic compound that features a pyrrol ring, a phenyl group, and a pyridazinyl moiety
Preparation Methods
The synthesis of 1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridazin-4-yl)ethanone typically involves multi-step organic reactions. One common method involves the reaction of 2,5-dimethylpyrrole with a suitable pyridazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridazin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrol or phenyl rings are replaced by other groups.
Scientific Research Applications
1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridazin-4-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridazin-4-yl)ethanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as enoyl ACP reductase and dihydrofolate reductase, by binding to their active sites . This inhibition disrupts essential biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridazin-4-yl)ethanone include:
2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol: This compound shares the pyrrol ring but differs in its functional groups and overall structure.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine: Another related compound with a similar pyrrol ring but different heterocyclic components.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C18H17N3O |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
1-[6-(2,5-dimethylpyrrol-1-yl)-3-phenylpyridazin-4-yl]ethanone |
InChI |
InChI=1S/C18H17N3O/c1-12-9-10-13(2)21(12)17-11-16(14(3)22)18(20-19-17)15-7-5-4-6-8-15/h4-11H,1-3H3 |
InChI Key |
LUZAYYZARCYRCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=NN=C(C(=C2)C(=O)C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


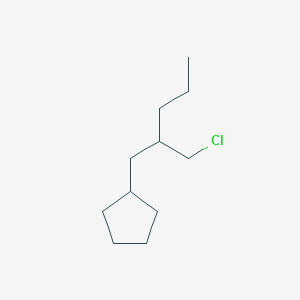
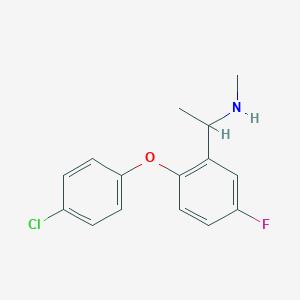
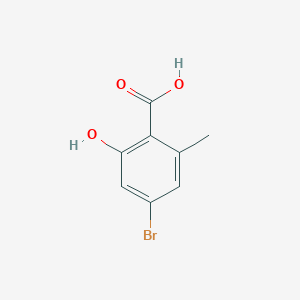
![5-bromo-4-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13645911.png)
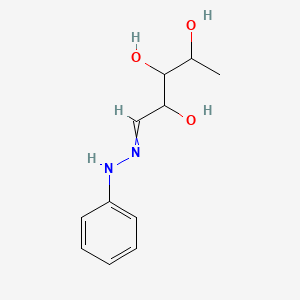
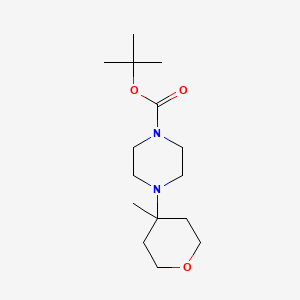
![5,6-Difluoro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B13645929.png)

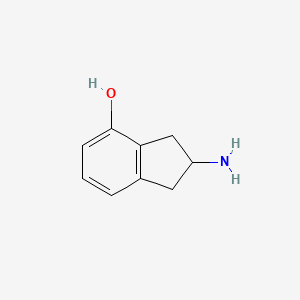

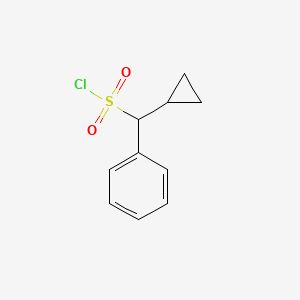
![benzyl N-[1-(methylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13645951.png)
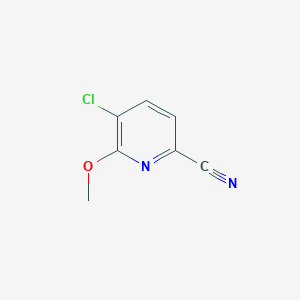
![Spiro[2.5]octane-5-sulfonyl chloride](/img/structure/B13645986.png)
